molecular formula C6H7BrN2O B1371965 2-Bromo-5-ethoxypyrazine CAS No. 1060803-83-9

2-Bromo-5-ethoxypyrazine

Cat. No. B1371965
M. Wt: 203.04 g/mol
InChI Key: HWIJBTHXRWXTMB-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxypyrazine is a chemical compound with the CAS Number: 1060803-83-9 and a molecular weight of 203.04 . It has promising applications in various industries, including food, agriculture, pharmaceuticals, and chemical synthesis.


Molecular Structure Analysis

The linear formula of 2-Bromo-5-ethoxypyrazine is C6H7BrN2O . The InChI code is 1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-5-ethoxypyrazine is a solid or liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

2-Bromo-5-ethoxypyrazine and its derivatives have been explored in various synthetic chemical studies. A prominent application includes the conversion of 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative into various derivatives including 6-bromo-2-methyl-, 6-bromo-2-phenyl-, and 6-ethoxy-2-trifluoromethyl-derivatives (Albert, 1979). These transformations are crucial for developing new chemical entities with potential pharmacological activities.

Bioconversion Studies

In bioconversion research, 2-Bromo-5-ethoxypyrazine related compounds have been used. For example, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 illustrates the potential of these compounds in biotechnological applications (Wieser, Heinzmann, & Kiener, 1997). Such studies are vital for understanding and harnessing the biological pathways for synthesizing complex molecules.

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of 2-Bromo-5-ethoxypyrazine are used as internal standards in methods like solid-phase microextraction for determining pyrazines in musts. The study by Sala et al. (2000) demonstrated the use of 3-isopropyl-2-ethoxypyrazine as an internal standard for efficient detection of pyrazines (Sala, Mestres, Martí, Busto, & Guasch, 2000). This is essential for quality control and flavor analysis in the food and beverage industry.

Material Science and Coordination Chemistry

In material science and coordination chemistry, 2-Bromo-5-ethoxypyrazine derivatives are investigated for their potential in creating novel compounds with unique properties. For instance, the synthesis of a two-dimensional polymeric copper complex using 2-ethoxypyrazine showcases the exploration of these compounds in developing new materials (Partsevska et al., 2019). These materials might have applications in electronics, catalysis, and photonics.

Chemical Reactivity and Tautomerism Studies

The study of the reactivity and tautomerism of pyrazine derivatives is another area where 2-Bromo-5-ethoxypyrazine plays a role. Research into the bromination of hydroxypyridines and their ethyl derivatives provides insights into the behavior of these compounds under different chemical conditions (Kolder & Hertog, 2010). Such studies are fundamental in organic chemistry, enhancing our understanding of chemical reactions and molecular structures.

Safety And Hazards

The safety information for 2-Bromo-5-ethoxypyrazine indicates that it is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2-bromo-5-ethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIJBTHXRWXTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671667
Record name 2-Bromo-5-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxypyrazine

CAS RN

1060803-83-9
Record name 2-Bromo-5-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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